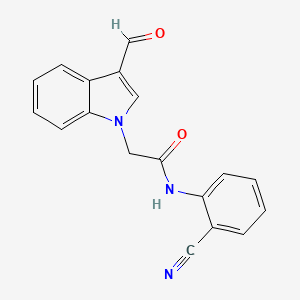![molecular formula C23H22N2O4 B4185654 3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone
説明
3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MNPA and is a member of the class of compounds known as phenylpropanoids. The purpose of
作用機序
The mechanism of action of MNPA is not fully understood, but research has suggested that it may act through several different pathways. MNPA has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. MNPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, MNPA has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
MNPA has been found to have a number of biochemical and physiological effects. Research has shown that MNPA can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MNPA has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, MNPA has been shown to increase the expression of antioxidant enzymes, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
MNPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MNPA is also highly selective, meaning that it can target specific pathways or proteins of interest. However, MNPA does have some limitations. It is a relatively complex compound, which can make it difficult to study its mechanism of action. Additionally, MNPA has not yet been extensively studied in vivo, meaning that its potential effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on MNPA. One potential area of focus is the development of MNPA-based drugs for the treatment of inflammatory and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of MNPA and its potential effects in vivo. Finally, MNPA could be studied further to explore its potential as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, MNPA is a unique chemical compound with significant potential for use in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of a variety of conditions, including cancer and neurological disorders. While further research is needed to fully understand its mechanism of action and potential effects in vivo, MNPA represents an exciting area of research with many potential applications.
科学的研究の応用
MNPA has been studied extensively for its potential applications in the field of medicinal chemistry. Research has shown that MNPA exhibits potent anti-inflammatory, analgesic, and antipyretic effects. MNPA has also been found to have antitumor and antiproliferative properties and has shown promise as a potential treatment for cancer. Additionally, MNPA has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-(4-nitroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-3-5-18(6-4-16)23(26)15-22(17-7-13-21(29-2)14-8-17)24-19-9-11-20(12-10-19)25(27)28/h3-14,22,24H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIQFIZOMWOWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4185573.png)
![ethyl 1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}-4-piperidinecarboxylate](/img/structure/B4185578.png)
![2-[(isobutoxycarbonyl)amino]butyl (2,3-dimethylphenyl)carbamate](/img/structure/B4185585.png)
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4185591.png)
![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![4-[(3-acetyl-7-ethyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4185605.png)

![N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)


![N-[2-(cyclohexylthio)ethyl]-2-(methylthio)benzamide](/img/structure/B4185644.png)
![N~2~-(4-chlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4185657.png)